molecular formula C14H16N2O4 B014167 1,6-Bismaleimidohexane CAS No. 4856-87-5

1,6-Bismaleimidohexane

Cat. No. B014167
CAS RN: 4856-87-5
M. Wt: 276.29 g/mol
InChI Key: PYVHLZLQVWXBDZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of BMI and related bismaleimide compounds often involves the reaction of maleic anhydride with diamines containing flexible or rigid linker units. For instance, novel BMIs with oxyalkylene linkages can be synthesized from diamines, allowing control over the processing and final properties of the resulting polymers by adjusting the length of the aliphatic groups or the pendant groups in the BMI structure (Goldfarb, Feld, & Saikumar, 1993).

Molecular Structure Analysis

The molecular structure of BMI significantly influences its properties and reactivity. The presence of maleimide functional groups allows for further functionalization and cross-linking through various chemical reactions. Structural modifications, such as incorporating flexible oxyalkylene linkages or rigid aromatic units, can adjust the material's thermal and mechanical properties to meet specific application requirements.

Chemical Reactions and Properties

BMIs undergo several chemical reactions, including polymerization and cross-linking, contributing to their widespread use in high-performance materials. For example, the Michael addition of diamines to the electrophilic carbon–carbon double bonds of BMI can produce polyimides with varying properties depending on the diamine used and the reaction conditions (White, Scaia, & Snider, 1984).

Scientific Research Applications

Application in Polymer Materials

  • Scientific Field : Materials Science and Engineering
  • Summary of the Application : 1,6-Bismaleimidohexane (BMI) is used in the development of a thermosetting resin system. This system is created via copolymerization with 4,4′-diaminodiphenylsulfone in the presence of a newly synthesized graphene oxide, modified using allylated siloxane (AS-GO) .
  • Methods of Application or Experimental Procedures : The curing behavior of the AS-GO-containing resin system was evaluated using curing kinetics. The dispersibility of AS-GO in the resin was observed through polarizing optical microscopy (POM), which indicates that AS-GO has good dispersibility in the resin due to GO modified with allylated siloxane which has a good phase compatibility with BMI .
  • Results or Outcomes : The effect of AS-GO on the thermomechanical and mechanical properties of the cured modified resin was studied. Results of thermogravimetric analysis indicated that the cured sample systems display a high char yield at lower concentrations of AS-GO (≤0.5 wt%) with an improved thermal stability. Using dynamic mechanical analysis, a marked increase in glass transition temperature ( Tg) with increasing AS-GO content was observed. Mechanical property analyses revealed a possible effect of AS-GO as a toughener, and the results showed that an addition of 0.3% AS-GO maximized the toughness of the modified resin systems .

Application in Mechanochemistry

  • Scientific Field : Mechanochemistry
  • Summary of the Application : BMI is used as a crosslinker in the development of thiospiropyran-containing polymers. When BMI is present, sonication of these polymers leads to crosslinking of the linear polymers into insoluble networks .
  • Methods of Application or Experimental Procedures : The process involves the use of sonication in the presence of BMI. The threshold force to activate the thiospiropyran (STP) is calculated to be 2.0 nN, which is distinctly lower than for other mechanophores .
  • Results or Outcomes : The result is the formation of insoluble networks from linear polymers. This application provides a unique approach to investigate macroscopic deformation, failure, and healing of polymer materials .

Application in Protein Labeling & Crosslinking

  • Scientific Field : Biochemistry
  • Summary of the Application : BMI is used as a sulfhydryl reactive homobifunctional crosslinking reagent. It permits irreversible cross-linking of sulfhydral containing compounds at a pH range of 6.5 to 7.5 .
  • Methods of Application or Experimental Procedures : The process involves the use of BMI under mild conditions to cross-link sulfhydryl containing compounds .
  • Results or Outcomes : The result is the formation of cross-linked compounds, which can be useful in various biochemical applications, including protein labeling and crosslinking .

Application in Polymer Synthesis

  • Scientific Field : Polymer Chemistry
  • Summary of the Application : BMI is used as a branching agent in the synthesis of highly branched polymethacrylates .
  • Methods of Application or Experimental Procedures : The process involves the use of BMI as a branching agent in the atom transfer radical copolymerization of 2-ethylhexyl methacrylate with different divinyl branchers .
  • Results or Outcomes : The result is the formation of highly branched polymethacrylates. These branched polymers exhibit superior performance as viscosity index improvers (VIIs) of lubricants compared to linear polymers and other branched polymers .

Application in High-Tech Fields

  • Scientific Field : High-Tech Materials
  • Summary of the Application : BMI resins are widely used in high-tech fields due to their good thermal stability, great mechanical properties, and good moisture, radiation, and corrosion resistance after the curing process .
  • Methods of Application or Experimental Procedures : The process involves the use of BMI resins in various applications, such as in the development of materials with high thermal stability and great mechanical properties .

Safety And Hazards

BMH is classified as Acute toxicity - Category 3, Dermal. It can cause skin irritation and may cause respiratory irritation . It is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

1-[6-(2,5-dioxopyrrol-1-yl)hexyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H16N2O4/c17-11-5-6-12(18)15(11)9-3-1-2-4-10-16-13(19)7-8-14(16)20/h5-8H,1-4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVHLZLQVWXBDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCCCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073343
Record name 1H-Pyrrole-2,5-dione, 1,1'-(1,6-hexanediyl)bis-
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Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,6-Bismaleimidohexane

CAS RN

4856-87-5
Record name 1,6-Bismaleimidohexane
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Record name 1,6-Bismaleimidohexane
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Record name 1,6-Dimaleimidohexane
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Record name 1H-Pyrrole-2,5-dione, 1,1'-(1,6-hexanediyl)bis-
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Record name 1,1'-(hexane-1,6-diyl)bis-1H-pyrrole-2,5-dione
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Record name 1,6-Bismaleimidohexane
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Synthesis routes and methods

Procedure details

A flask was equipped as in Example 1. To a solution of maleic anhydride (1.8 parts) in 5.2 parts acetone was added a solution of 1 part hexamethylenediamine, 0.3 part triethylamine and 1.5 parts acetone over a 30-minute period. The resulting heterogeneous reaction mixture was maintained at 40°-50° C. for 30 minutes. Magnesium chloride hexahydrate (0.075 part) and 2.3 parts acetic anhydride were added all at once. The reaction mixture was maintained at 50° C. for 3 hours. Water (11 parts) was added to the cooled mixture and the precipitated product isolated by vacuum filtration. The filter cake was washed with water and dried in a vacuum oven. A 22% yield of N,N'-hexamethylenedimaleimide, m.p. 136°-139° C., was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
288
Citations
M Endo, T Majima - Angewandte Chemie, 2003 - Wiley Online Library
The creation of functional nanometer-scale wires and arrays has attracted increasing interest in the field of material sciences and molecular electronics.[1] For this purpose, molecular …
W Huang, X Xue, D Zhang, J Chen, J Fang… - Materials Research …, 2014 - Taylor & Francis
Branched polystyrenes have been prepared via atom transfer radical polymerisation using 1,6-bismaleimidohexane as the branching agent in two reaction systems of anisole or anisole …
N Teramoto, Y Arai, M Shibata - Carbohydrate polymers, 2006 - Elsevier
Difurfurylidene trehalose (DFTreh) was synthesized by the reaction of trehalose and furfural, both of which are renewable resources. Diels–Alder polymerization of DFTreh with 4,4′-…
RG Redkin, EI Syumka, LA Shemchuk, VP Chernykh - 2017 - dspace.nuph.edu.ua
The interaction of isatins, α-amino acids and 1,6-bismaleimidohexane has been studied. It was found that for 1'R3-2'-R2-3'-R1-5'-(6-{1'-R3-2'-R2-3'-R1-2,4',6'-trioxo-1,2,3',3'a,4',5',6',6'a-…
Number of citations: 13 dspace.nuph.edu.ua
K Matsuzaki, T Okada, M Tsukuda, K Ikeda… - Biochemical and …, 2008 - Elsevier
The aggregation of amyloid β-peptide (Aβ) into β-sheet-rich aggregates is a crucial step in the etiology of Alzheimer’s disease. Helical forms of Aβ have been suggested to be …
I Garcia-Higuera, TC Thomas, F Yi, EJ Neer - Journal of Biological …, 1996 - Elsevier
Heterotrimeric guanine nucleotide binding proteins (G proteins) are made up of α, β, and γ subunits, the last two forming a very tight complex. Stimulation of cell surface receptors …
A Penna, M Cahalan - 2008 - researchsquare.com
This procedure adapted from Kedei, N. _et al. _\(2001) allows the oligomerization status of a protein to be determined using a chemical cross-linking approach. Chemical cross-linkering …
Number of citations: 1 www.researchsquare.com
H Zhang, F Gao, X Cao, Y Li, Y Xu, W Weng… - Angewandte …, 2016 - Wiley Online Library
Incorporation of small reactive moieties, the reactivity of which depends on externally imposed load (so‐called mechanophores) into polymer chains offers access to a broad range of …
JM Yang, IM London, JJ Chen - Journal of Biological Chemistry, 1992 - Elsevier
To study the mechanism by which heme regulates the heme-regulated eIF-2 alpha kinase (HRI), the effects of various protoporphyrin IX (PP) compounds on the kinase activities and …
W Huang, H Yang, X Xue, B Jiang, J Chen, Y Yang… - Polymer …, 2013 - pubs.rsc.org
Polymerization behaviors and polymer branching structures in atom transfer radical polymerizations of styrene with 1,6-bismaleimidohexane (BMIH), tri-ethylene glycol dimethacrylate (…
Number of citations: 35 0-pubs-rsc-org.brum.beds.ac.uk

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